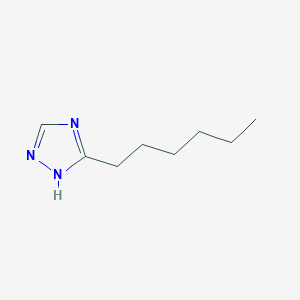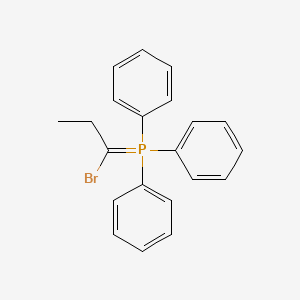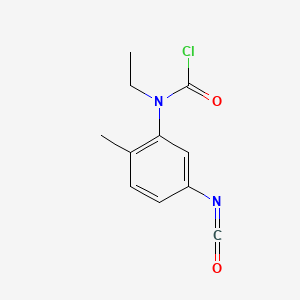
Nickel, (phosphine)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel, (phosphine)- is a coordination compound where nickel is bonded to phosphine ligands. Phosphines are a class of organophosphorus compounds characterized by the presence of a phosphorus atom bonded to three alkyl or aryl groups. Nickel-phosphine complexes are widely studied due to their significant role in homogeneous catalysis, particularly in processes such as hydrogenation, hydroformylation, and cross-coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nickel-phosphine complexes can be synthesized through various methods. One common approach involves the reaction of nickel salts with phosphine ligands in the presence of a reducing agent. For example, the reaction of nickel(II) chloride with triphenylphosphine in the presence of sodium borohydride yields a nickel-phosphine complex . Another method involves the thermal decomposition of nickel-phosphine complexes in organic solvents, which allows for the control of particle size and composition .
Industrial Production Methods
Industrial production of nickel-phosphine complexes often involves the use of high-temperature reduction methods. For instance, temperature-programmed reduction (TPR) of phosphate-based precursors in flowing hydrogen is a widely employed method . This method requires high temperatures (773–973 K) to reduce the precursors to nickel-phosphine complexes.
Análisis De Reacciones Químicas
Types of Reactions
Nickel-phosphine complexes undergo various types of chemical reactions, including:
Oxidation: Nickel-phosphine complexes can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions often involve the conversion of nickel(II) to nickel(0) species.
Substitution: Ligand exchange reactions where one phosphine ligand is replaced by another ligand.
Common Reagents and Conditions
Common reagents used in these reactions include organohalides, phosphine ligands, and reducing agents such as sodium borohydride. Reaction conditions typically involve the use of organic solvents and controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction of nickel(0) complexes with organohalides can yield a variety of organonickel species .
Aplicaciones Científicas De Investigación
Nickel-phosphine complexes have a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of nickel-phosphine complexes involves the coordination of the phosphine ligands to the nickel center, which stabilizes the complex and facilitates various catalytic processes. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in cross-coupling reactions, the nickel-phosphine complex activates the carbon-halogen bond of the substrate, allowing for the formation of new carbon-carbon bonds .
Comparación Con Compuestos Similares
Nickel-phosphine complexes can be compared with other similar compounds, such as:
Nickel-carbonyl complexes: These complexes contain carbon monoxide ligands instead of phosphine ligands and are used in different catalytic processes.
Nickel-amine complexes: These complexes contain amine ligands and exhibit different reactivity and stability compared to nickel-phosphine complexes.
List of Similar Compounds
- Nickel-carbonyl complexes
- Nickel-amine complexes
- Nickel-carbene complexes
- Nickel-alkyl complexes
Nickel-phosphine complexes are unique due to their versatility and effectiveness in catalysis, making them valuable in both academic research and industrial applications.
Propiedades
Número CAS |
66010-25-1 |
|---|---|
Fórmula molecular |
H3NiP |
Peso molecular |
92.691 g/mol |
Nombre IUPAC |
nickel;phosphane |
InChI |
InChI=1S/Ni.H3P/h;1H3 |
Clave InChI |
VOKXPKSMYJLAIW-UHFFFAOYSA-N |
SMILES canónico |
P.[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


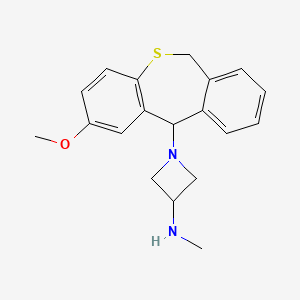
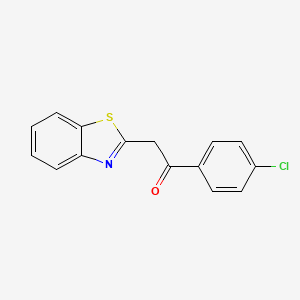
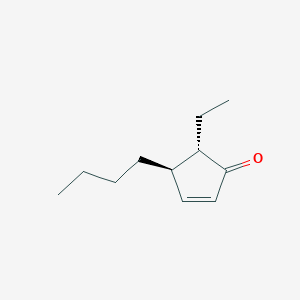
![1-(2-Methoxyhexahydro-2H-cyclopenta[b]furan-4-yl)oct-1-en-3-one](/img/structure/B14458762.png)
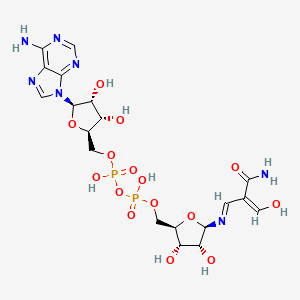

![Dimethyl[(4-methylbenzene-1-sulfonyl)oxy]diphenyl-lambda~5~-phosphane](/img/structure/B14458777.png)
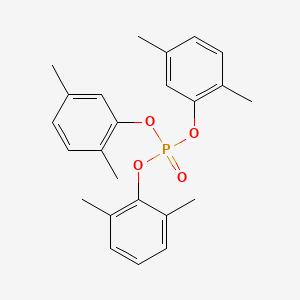

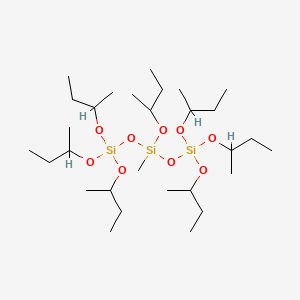
![2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]-](/img/structure/B14458794.png)
